molecular formula C9H17NO2S B11775723 Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate

Cat. No.: B11775723
M. Wt: 203.30 g/mol
InChI Key: FKPXZBPRPONMJQ-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with methylating agents. One common method is the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: The compound exhibits potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-8(2)6(7(11)12-5)10-9(3,4)13-8/h6,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXZBPRPONMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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